molecular formula C14H11Cl2NO4 B1670643 Diloxanide furoate CAS No. 3736-81-0

Diloxanide furoate

Cat. No. B1670643
CAS RN: 3736-81-0
M. Wt: 328.1 g/mol
InChI Key: BDYYDXJSHYEDGB-UHFFFAOYSA-N
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Description

Diloxanide furoate is a medication used to treat amoeba infections . It is a luminal amebicide, meaning that it only works on infections within the intestines . It is considered a second-line treatment for infection with amoebas when no symptoms are present but the person is passing cysts . It is taken by mouth .


Synthesis Analysis

Diloxanide furoate has been incorporated into pH responsive pectin-co-poly (MAA) hydrogels developed by graft polymerization of pectin and methacrylic acid . The hydrogels were evaluated for drug loading efficiency, swelling behavior, porosity, sol–gel fraction, and drug release kinetics .


Molecular Structure Analysis

The molecular formula of Diloxanide furoate is C14H11Cl2NO4 . It is the ester of 2-furoic acid and diloxanide, a dichloroacetamide derivative . The furoate ester is more active than the parent compound, diloxanide .


Chemical Reactions Analysis

Diloxanide furoate is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . It is then extensively glucuronidated . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite . About 10% is excreted in the feces as diloxanide .


Physical And Chemical Properties Analysis

Diloxanide furoate is slowly absorbed from the gastrointestinal tract . The bioavailability of diloxanide is approximately 90% . It is hydrolyzed to furoic acid and diloxanide, which undergoes extensive glucuronidation .

Scientific Research Applications

Treatment of Amebiasis

  • Application Summary : Diloxanide furoate is an anti-protozoal drug used in the treatment of Entamoeba histolytica and some other protozoal infections . It destroys the trophozoites of E. histolytica that eventually form into cysts .
  • Methods of Application : Diloxanide furoate is administered orally. It is a prodrug, and is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .
  • Results or Outcomes : The drug has been effective in the treatment of 4,371 cases of Entamoeba histolytica from 1977 to 1990 .

Localized Drug Delivery

  • Application Summary : Research has been carried out to create a pH-responsive polymeric system for the targeted drug delivery of Diloxanide furoate .
  • Methods of Application : The system relied on sodium alginate (Na-Alg) and Carbopol 934P as building blocks. Using an aqueous free radical polymerization method, a hydrogel was created with varying polymer, MAA, and MBA input ratios .
  • Results or Outcomes : Positive outcomes were seen in the swelling and release profiles at higher pH levels. A drug loading percentage of 83.56% was determined, with the swelling reaching 743.19%. The release of diloxanide furoate increased to 91.77% at neutral pH .

Controlled Release for the Treatment of Amebiasis

  • Application Summary : A pH responsive pectin-co-poly (MAA) hydrogel containing diloxanide furoate was developed for the treatment of amebiasis .
  • Methods of Application : The hydrogel was developed by graft polymerization of pectin and methacrylic acid .
  • Results or Outcomes : The optimized hydrogel showed pH responsiveness by providing maximum swelling of 95.16% in alkaline media (pH 7.4), and 91.37% drug release occurs in pH 7.4 up to 24 h .

Safety And Hazards

Diloxanide furoate is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to rinse the mouth and get medical help .

properties

IUPAC Name

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYYDXJSHYEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048999
Record name Diloxanide furoate
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Molecular Weight

328.1 g/mol
Source PubChem
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Physical Description

Solid
Record name Diloxanide
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Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855852
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Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide furoate
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Product Name

Diloxanide furoate

CAS RN

3736-81-0
Record name Diloxanide furoate
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Record name Diloxanide furoate
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Record name DILOXANIDE FUROATE
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Record name Diloxanide furoate
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Record name 4-[(dichloroacetyl)methylamino]phenyl 2-furoate
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Record name DILOXANIDE FUROATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
D Huggins - Revista do Instituto de Medicina Tropical de São Paulo, 1965 - revistas.usp.br
… The Author used Diloxanide Furoate in the treatment of 26 patients with chronic intestinal amebiasis, 5 of whom failed to complete the course of treatment. …
Number of citations: 2 www.revistas.usp.br
MS Wolfe - Jama, 1973 - jamanetwork.com
… and di¬ loxanide furoate in a series of pa¬ tients with more acute signs and symptoms of amebiasis than those in¬ cluded in the present investigation, wherein diloxanide furoate by …
Number of citations: 43 jamanetwork.com
JB McAuley, BL Herwaldt, SL Stokes… - Clinical infectious …, 1992 - academic.oup.com
… find that the efficacy of diloxanide furoate was significantly lower … The minimal toxicity of diloxanide furoate that has been … the degree to which diloxanide furoate contributed to these …
Number of citations: 69 academic.oup.com
SS Abbas, NE Wagieh, M Abdelkawy… - Journal of AOAC …, 2011 - academic.oup.com
Three methods are presented for the simultaneous determination of diloxanide furoate (DLX) and metronidazole (MTR), used for their antiprotozoal and antiamoebic effect, in the …
Number of citations: 18 academic.oup.com
NM Anande, SK Jain, NK Jain - International journal of pharmaceutics, 2008 - Elsevier
… cyst-targeted novel mucoadhesive microspheres of diloxanide furoate (DF) for the effective … Diloxanide furoate is a safer and more effective, direct luminal amoebicidal drug, than other …
Number of citations: 67 www.sciencedirect.com
NY Hasan, MA Elkawy, BE Elzeany… - Journal of pharmaceutical …, 2002 - Elsevier
Five new selective, precise and accurate methods are described for the determination of diloxanide furoate (DI) in presence of its degradation products. Method A utilizes the first and …
Number of citations: 20 www.sciencedirect.com
MR El-Ghobashy, NF Abo-Talib - Journal of Advanced Research, 2010 - Elsevier
… diloxanide furoate. The second method is the ratio subtraction spectroscopic method for spectral isolation of diloxanide furoate … of 99.73 ± 1.33 for diloxanide furoate determination. The …
Number of citations: 80 www.sciencedirect.com
SM Al-Ghanam, F Belal - Il Farmaco, 2001 - Elsevier
… of diloxanide furoate in pharmaceutical preparations. A good guide to the work published for diloxanide furoate … This led us to study the reaction of diloxanide furoate with KMnO 4 in an …
Number of citations: 19 www.sciencedirect.com
PNS Pai, GK Rao, B Srinivas… - Indian journal of …, 2008 - ncbi.nlm.nih.gov
… tinidazole and diloxanide furoate. The … diloxanide furoate and tinidazole, respectively. The mean recovery was found to be 100-101% for tinidazole and 97-103% for diloxanide furoate …
Number of citations: 23 www.ncbi.nlm.nih.gov
EA Gadkariem, F Belal, MA Abounassif, HA El-Obeid… - Il Farmaco, 2004 - Elsevier
The degradation of the amoebicide diloxanide furoate in alkaline medium at different temperatures was investigated using both a spectrophotometric and a developed HPLC method. In …
Number of citations: 20 www.sciencedirect.com

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